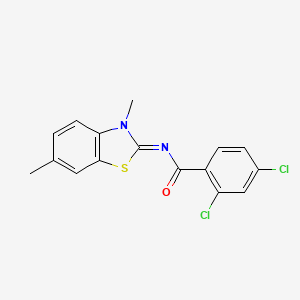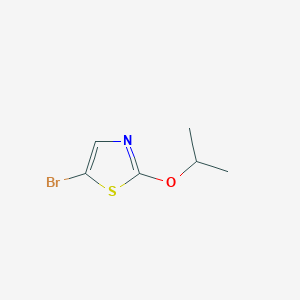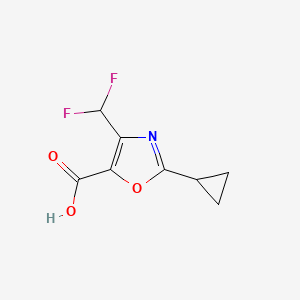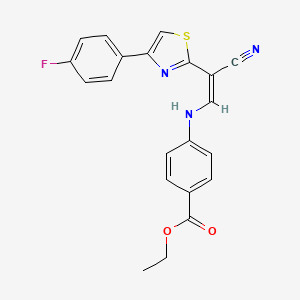
4-Chloro-2-methyl-5-nitrophenol
概要
説明
4-Chloro-2-methyl-5-nitrophenol is a chemical compound with the CAS Number: 19044-75-8 . It has a molecular weight of 187.58 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through a process that involves the nitration of a 4-chloro-2-methylphenylsulphonate . This compound is first nitrated in the 5-position and then the resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is converted into the compound of interest by acidic or alkaline elimination of the sulphonyl radical .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 .
Chemical Reactions Analysis
The amine derived from the methyl ether of 4-Chloro-2-nitrophenol can undergo methoxylation of 2,5-dichloronitrobenzene followed by reduction . 2-amino-4-chlorophenol reacts with phosgene to give 5-chlorobenzoxolinone which nitrates to the 6-nitro compound; the latter undergoes alkaline hydrolysis to 2-amino-4-chloro-5-nitrophenol .
Physical And Chemical Properties Analysis
科学的研究の応用
Biodegradation and Environmental Impact
- Anaerobic Degradation in Wastewater Treatment : A study on the anaerobic degradation of phenolic compounds like 4-chloro-2-methyl-5-nitrophenol in wastewater showed that specific anaerobic conditions can effectively reduce these compounds. The study used hybrid upflow anaerobic sludge blankets and observed optimal hydraulic retention times and substrate to co-substrate ratios for effective biodegradation, emphasizing the role of specific bacteria in this process (Sreekanth et al., 2009).
Chemical Transformation and Removal
- Biotransformation into Benzoxazole : Research involving a marine Bacillus sp. strain demonstrated the ability to biotransform this compound into 5-chloro-2-methylbenzoxazole, highlighting a potential pathway for environmental decontamination (Arora & Jain, 2012).
- Advanced Oxidation Processes for Degradation : Various advanced oxidation processes (AOPs) were assessed for their efficiency in degrading this compound. The study found that processes like UV/Fenton and UV/TiO2 were highly effective, providing insights into potential industrial applications for waste treatment (Saritha et al., 2007).
Adsorption and Removal Techniques
- Graphene Adsorption for Aqueous Solution Removal : A study explored the use of graphene for removing this compound from aqueous solutions. This research provides valuable information on the adsorption characteristics and the influence of factors like pH and temperature on the process (Mehrizad & Gharbani, 2014).
Photocatalytic Activity
- Microwave-Assisted Assembly of Composite Nanocones : Research on the synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of this compound demonstrated a novel approach to monitoring and eradicating this pollutant from environmental samples (Chakraborty et al., 2021).
Soil Bacteria and Bioremediation
- Decolorization by Soil Bacteria : Studies on Bacillus subtilis and its ability to decolorize this compound highlight the potential of soil bacteria in bioremediation processes. This research points to the degradation pathways and the formation of metabolites during the process (Arora, 2012).
Catalysis and Chemical Reactions
- Synthesis and Characterization of Schiff Bases : A study focusing on the synthesis of novel Schiff bases related to this compound examined their potential as corrosion inhibitors in acidic media, expanding the understanding of the chemical applications of this compound (Pandey et al., 2017).
Safety and Hazards
The safety information for 4-Chloro-2-methyl-5-nitrophenol includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers
The relevant papers retrieved include a paper by Shebl, M. & Khalil, S. M. E. (2015) and a paper on the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2 .
作用機序
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the cell, affecting their function .
Mode of Action
The mode of action involves a series of biochemical reactions. The compound undergoes nitroreduction, where the nitro group is reduced to an amino group . This reaction is catalyzed by specific enzymes, such as 4C2NP reductase . The resulting product, 4-chloro-2-aminophenol (4C2AP), can then undergo further transformations .
Biochemical Pathways
The degradation of 4-Chloro-2-methyl-5-nitrophenol appears to involve the 1,2,4-benzenetriol pathway . This pathway involves the conversion of 4C2NP to 4C2AP, followed by further transformations .
Pharmacokinetics
It’s known that similar compounds can be absorbed and distributed within the organism, metabolized via specific biochemical pathways, and eventually excreted .
Result of Action
The result of the action of this compound is the transformation of the compound into different metabolites, such as 4C2AP . These metabolites can have different properties and effects on the organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of this compound by specific bacteria was found to be faster in non-sterilized soil than in sterilized soil . This suggests that the presence of other microorganisms and environmental components can enhance the degradation process .
特性
IUPAC Name |
4-chloro-2-methyl-5-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODINVZWKNCELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)
![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)
![2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2448998.png)

![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B2449003.png)




![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)

